L-2-(o-Bromo-p-fluorophenyl)glycine

Description

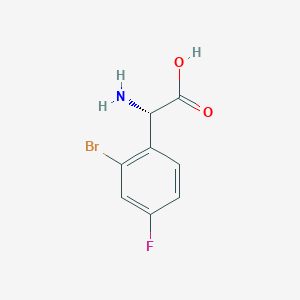

L-2-(o-Bromo-p-fluorophenyl)glycine is a chiral amino acid derivative characterized by an ortho-bromo and para-fluoro-substituted phenyl group attached to the glycine backbone. Its molecular formula is C₈H₇BrFNO₂, and it is identified by CAS number 1213426-20-0 . This compound is commercially available (product code AS8666) and is primarily used as an intermediate in pharmaceutical synthesis . The L-configuration of the amino acid ensures stereochemical specificity, which is critical for biological interactions.

Properties

Molecular Formula |

C8H7BrFNO2 |

|---|---|

Molecular Weight |

248.05 g/mol |

IUPAC Name |

(2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid |

InChI |

InChI=1S/C8H7BrFNO2/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1 |

InChI Key |

XPPHZQBPJQGHIS-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)Br)[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-2-(o-Bromo-p-fluorophenyl)glycine typically involves the bromination and fluorination of a phenylglycine precursor. The reaction conditions often require the use of bromine and fluorine sources under controlled temperature and pH conditions to ensure selective substitution on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification techniques to achieve high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

L-2-(o-Bromo-p-fluorophenyl)glycine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the removal of the bromine or fluorine atoms.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylglycine oxides, while reduction could produce dehalogenated derivatives.

Scientific Research Applications

L-2-(o-Bromo-p-fluorophenyl)glycine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which L-2-(o-Bromo-p-fluorophenyl)glycine exerts its effects involves interactions with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Glycine Derivatives

(a) 2-[(2-Fluorobenzoyl)amino]acetic acid

- Structure: A fluorobenzoyl group is attached to the glycine amino group.

- Key Differences : Lacks bromine and has a single fluorine substitution at the ortho position on the benzoyl ring.

- Applications : Used in biochemical research, particularly in studies requiring fluorinated probes .

(b) L-2-(o-Bromo-p-fluorophenyl)glycine

- The para-fluoro substitution may improve metabolic stability compared to non-fluorinated analogs .

Heteroaromatic-Substituted Glycines

(a) L-2-(2-Thienyl)glycine

- Structure : Features a thienyl (sulfur-containing heterocycle) group instead of a phenyl ring.

- Applications : Serves as an intermediate in photoelectric and conductive materials .

- Safety : Irritating to eyes and skin, necessitating protective measures during handling .

(b) Fmoc-L-2-(2-Thienyl)-glycine

- Modification: Incorporates an Fmoc (fluorenylmethyloxycarbonyl) protecting group on the amino acid.

- Applications : Used in peptide synthesis to prevent unwanted side reactions .

(a) (2S,3S,4R)-2-(Carboxycyclopropyl)glycine (L-CCG-III)

- Structure : Contains a carboxycyclopropyl ring instead of an aromatic substituent.

- Applications : Potent inhibitor of glutamate uptake in neuronal and glial cells, highlighting the role of cyclopropane in enhancing biological activity .

- Comparison : Unlike this compound, L-CCG-III’s activity relies on conformational restriction from the cyclopropane ring rather than halogenated aromatic interactions.

Critical Analysis of Substituent Effects

- Para-fluorine enhances metabolic stability via reduced cytochrome P450 interactions .

- Heteroaromatic vs. Phenyl : Thienyl groups introduce π-electron systems for material science applications, while bromo-fluorophenyl derivatives are tailored for pharmacological specificity.

- Stereochemistry: The L-configuration is essential for biological activity, as seen in other amino acid derivatives (e.g., L-2-hydroxyglutaric acid in metabolic disorders ).

Biological Activity

L-2-(o-Bromo-p-fluorophenyl)glycine is a synthetic amino acid that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural characteristics and biological activities. This compound features a bromine atom and a fluorine atom on a phenyl ring attached to a glycine moiety, which significantly influences its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFNO. The presence of halogen substituents enhances its binding affinity to various biological targets, potentially leading to therapeutic applications. The compound's unique structure can be summarized as follows:

| Component | Description |

|---|---|

| Amino Acid Backbone | Glycine |

| Substituents | Bromine (Br) at ortho position, Fluorine (F) at para position on the phenyl ring |

Research indicates that this compound interacts with specific enzymes and proteins, influencing their activity. The halogen atoms can modulate the compound’s reactivity, which is crucial for understanding its biological effects. Notably, studies have shown that compounds with similar structures can affect neurotransmitter systems, suggesting potential implications for neurological pathways .

Enzyme Interactions

This compound has been shown to exhibit significant biological activity in various studies:

- Inhibition of Enzyme Activity : The compound has demonstrated the ability to inhibit specific enzyme interactions, particularly in the context of HIV-1 integrase interactions with LEDGF/p75. Inhibition levels reported range from 67% to 85% depending on structural modifications .

- Protein Modifications : The compound's structure allows it to modify protein functions, which may lead to altered cellular signaling pathways .

Case Studies

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| L-2-(o-Bromo-p-chlorophenyl)glycine | Chlorine instead of fluorine; affects reactivity | Moderate inhibition of enzyme activity |

| L-2-(o-Bromo-p-methylphenyl)glycine | Methyl group replaces fluorine; alters hydrophobicity | Variable effects on protein interactions |

| L-2-(o-Bromo-p-nitrophenyl)glycine | Nitro group enhances electron-withdrawing properties | Increased binding affinity in certain assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.